molecular formula C9H9F3N2O4 B1424330 2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate CAS No. 1187929-49-2

2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate

Cat. No. B1424330
M. Wt: 266.17 g/mol
InChI Key: JHUXECMEBRGKAO-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate” is a chemical compound with the IUPAC name 2,2,2-trifluoro-1-(2-pyridinyl)ethanamine oxalate . It has a molecular weight of 266.18 and is a white solid in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H7F3N2.C2H2O4/c8-7(9,10)6(11)5-3-1-2-4-12-5;3-1(4)2(5)6/h1-4,6H,11H2;(H,3,4)(H,5,6) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 266.18 . The InChI code provides further details about its molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Synthesis : The compound is used in asymmetric synthesis, particularly in generating enantiomers of related trifluoroethylamine derivatives. For instance, Demir, Seşenoğlu, and Gerçek-Arkin (2001) demonstrated the synthesis of enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine from 2,2,2-trifluoro-1-furan-2-yl-ethanone, highlighting the compound's role in producing chiral building blocks (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

  • Coordination Chemistry : In the field of coordination chemistry, the compound contributes to forming various coordination polymers and complexes. For example, Ghosh, Savitha, and Bharadwaj (2004) explored its reactivity with Zn(II) salts under different conditions, leading to the formation of coordination polymers (Ghosh, Savitha, & Bharadwaj, 2004).

  • Metal-Organic Frameworks : The compound is instrumental in developing metal-organic frameworks (MOFs), which have applications in sensing and materials science. Yang et al. (2018) synthesized a series of mixed-lanthanide MOFs using a related compound, demonstrating their potential as luminescent sensors (Yang et al., 2018).

Medicinal Chemistry and Biological Applications

  • Antitumor Activity : Novel derivatives of the compound have been investigated for their antitumor properties. Maftei et al. (2016) designed and assessed the anti-cancer activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, showcasing the compound's relevance in medicinal chemistry (Maftei et al., 2016).

  • Cytotoxicity Studies : In cytotoxicity studies, the compound's derivatives have been evaluated for their interaction with DNA and potential therapeutic applications. Kumar et al. (2012) studied Cu(II) complexes of derivatives of the compound for their DNA binding and nuclease activities, providing insights into its biomedical applications (Kumar et al., 2012).

Material Science and Engineering

  • Corrosion Inhibition : The compound's derivatives have been explored for their corrosion inhibition properties, linking inorganic chemistry with materials engineering. Das et al. (2017) investigated cadmium(II) Schiff base complexes derived from a related compound for their corrosion inhibition on mild steel (Das et al., 2017).

  • Sensor Development : Derivatives of the compound have been utilized in developing sensors for various applications. Bhowmick et al. (2014) created a sensitive and selective Al3+ sensor based on a pyrene derivative of the compound, demonstrating its utility in environmental and biological sensing (Bhowmick et al., 2014).

properties

IUPAC Name

oxalic acid;2,2,2-trifluoro-1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.C2H2O4/c8-7(9,10)6(11)5-3-1-2-4-12-5;3-1(4)2(5)6/h1-4,6H,11H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUXECMEBRGKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(F)(F)F)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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